

# physicochemical properties of 4-Bromo-2-fluoromandelic acid

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## Compound of Interest

Compound Name: **4-Bromo-2-fluoromandelic acid**

Cat. No.: **B1597932**

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An In-Depth Technical Guide to the Physicochemical Properties of **4-Bromo-2-fluoromandelic Acid**

## Executive Summary

**4-Bromo-2-fluoromandelic acid** (CAS No. 668970-55-6) is a highly functionalized chiral building block of significant interest to the pharmaceutical and materials science sectors.[\[1\]](#)[\[2\]](#) [\[3\]](#) Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, coupled with the  $\alpha$ -hydroxy carboxylic acid moiety, offers a versatile platform for synthetic transformations. The strategic placement of these halogens can profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding interactions, making it a valuable precursor for novel therapeutic agents and advanced materials.[\[4\]](#) This guide provides a comprehensive analysis of the core physicochemical properties of **4-Bromo-2-fluoromandelic acid**, outlines robust protocols for their experimental determination, and discusses the implications of these properties for its application in drug discovery and development.

## Chemical Identity and Structural Analysis

A precise understanding of the molecule's identity is the foundation for all subsequent scientific investigation. The key identifiers and structural features are summarized below.

## Compound Identification

Identifier	Value	Source
Compound Name	4-Bromo-2-fluoromandelic acid	<a href="#">[5]</a>
CAS Number	668970-55-6	<a href="#">[2]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrFO <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	249.04 g/mol	<a href="#">[2]</a>
InChI Key	FAMRTHHQYMFCBD-UHFFFAOYNA-N	<a href="#">[5]</a>
Physical Form	Solid	<a href="#">[5]</a>
Purity (Typical)	≥99.0%	<a href="#">[5]</a>

## Structural Features

**4-Bromo-2-fluoromandelic acid** is a derivative of mandelic acid characterized by:

- A Chiral Center: The  $\alpha$ -carbon, bonded to the hydroxyl and carboxyl groups, is a stereocenter. This allows for the existence of (R)- and (S)-enantiomers, which is critically important in drug development where stereoisomers often exhibit different pharmacological and toxicological profiles.
- An Aromatic Ring: The phenyl group is substituted with two halogen atoms.
- Halogen Substituents:
  - A fluorine atom at the C2 (ortho) position. Fluorine's high electronegativity can influence the acidity of the carboxylic acid and hydroxyl groups through inductive effects and alter the molecule's binding properties.
  - A bromine atom at the C4 (para) position. The bromine atom serves as a key synthetic handle, acting as an excellent leaving group in various cross-coupling reactions (e.g., Suzuki, Heck), enabling further molecular elaboration.[\[1\]](#)

# Core Physicochemical Properties: A Quantitative Overview

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior, from reaction kinetics to physiological absorption and distribution.

Property	Value / Expected Range	Significance in Drug Development
Melting Point (°C)	Data not available; requires experimental determination. Expected to be a high-melting solid based on related structures.[6][7]	Defines solid-state stability, purity, and is critical for formulation and processing.
Boiling Point (°C)	Not applicable; likely to decompose upon heating before boiling.[8]	High polarity and thermal lability preclude standard boiling point determination.
Solubility	Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO).[6]	Governs choice of reaction solvents, purification methods, and is a key factor in bioavailability.
Acidity Constant (pKa)	Data not available; requires experimental determination. Estimated to be ~3-4.	Influences solubility at different pH values (e.g., in the gastrointestinal tract) and receptor binding interactions.

## Experimental Determination of Key Properties

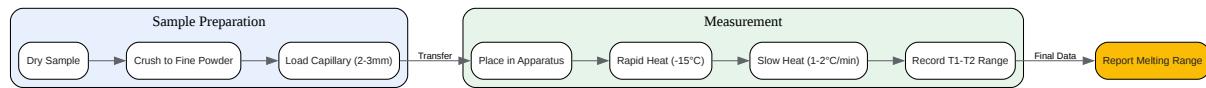
For researchers handling this compound, direct experimental verification of its properties is essential. The following sections provide standardized, field-proven protocols.

### Melting Point Determination (Capillary Method)

**Causality:** The melting point is a measure of the energy required to overcome crystal lattice forces. A sharp, defined melting range is a primary indicator of high purity. This protocol is a standard pharmacopeial method for its simplicity and accuracy.

**Methodology:**

- **Sample Preparation:** Ensure the **4-Bromo-2-fluoromandelic acid** sample is thoroughly dried to remove any residual solvent. Gently crush the solid into a fine powder.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder, forcing a small amount of sample in. Pack the sample into the sealed end of the tube by tapping or dropping it through a long glass tube. A packed column of 2-3 mm is ideal.
- **Instrumentation:** Place the loaded capillary into a calibrated melting point apparatus.
- **Measurement:**
  - Heat the apparatus rapidly to a temperature approximately 15°C below the expected melting point.
  - Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
  - Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2).
- **Reporting:** The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (<2°C).



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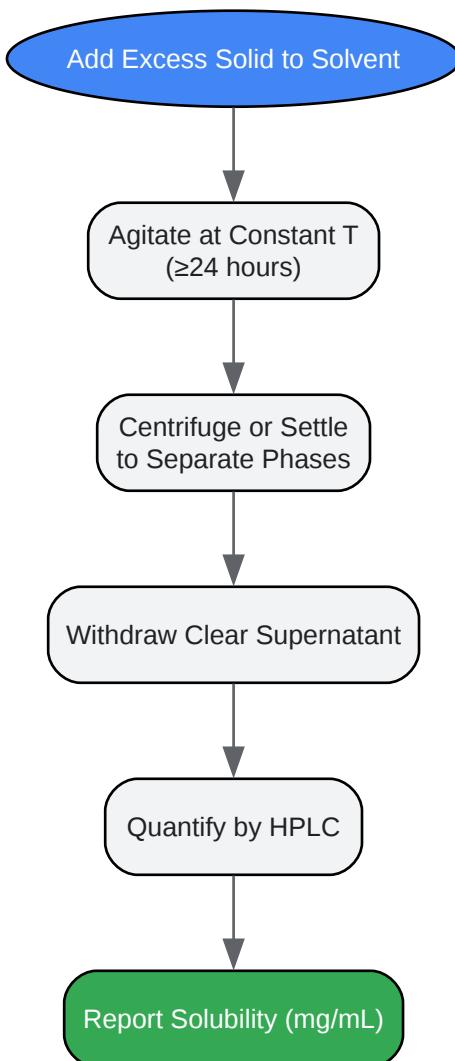
*Workflow for Melting Point Determination*

## Solubility Profile (Shake-Flask Method)

**Causality:** This method, based on OECD Guideline 105, is the gold standard for determining the saturation solubility of a compound in a given solvent. It ensures that a true equilibrium is reached between the solid and dissolved states, providing a thermodynamically stable value crucial for formulation and biopharmaceutical classification.

**Methodology:**

- **System Preparation:** To a series of vials, add a known volume (e.g., 10 mL) of the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol).
- **Sample Addition:** Add an excess amount of **4-Bromo-2-fluoromandelic acid** to each vial. The excess solid should be clearly visible to ensure saturation.
- **Equilibration:** Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours. A preliminary study should confirm that equilibrium is reached within this timeframe.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the samples to pellet the solid.
- **Sampling and Analysis:** Carefully withdraw a clear aliquot of the supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Reporting:** Report the solubility in units of mg/mL or mol/L for each solvent at the specified temperature.



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*Workflow for Shake-Flask Solubility Determination*

## Acidity Constant (pKa) by Potentiometric Titration

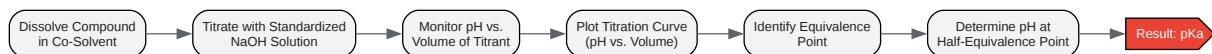
**Causality:** The pKa is the pH at which a compound's ionizable group is 50% protonated and 50% deprotonated. For a carboxylic acid, this value dictates its charge state, which in turn affects its solubility, permeability, and interactions with biological targets. Potentiometric titration is a direct and reliable method for measuring this fundamental property.

**Methodology:**

- **Solution Preparation:** Accurately weigh a known amount of **4-Bromo-2-fluoromandelic acid** and dissolve it in a suitable solvent system, typically a co-solvent like methanol/water to

ensure solubility throughout the titration.

- **Titration Setup:** Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Use a calibrated pH electrode to monitor the solution's pH.
- **Titration:** Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator or a burette. Record the pH of the solution after each addition.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point—the pH at which half of the volume of titrant required to reach the equivalence point (the point of steepest inflection) has been added.
- **Reporting:** Report the determined pKa value, specifying the temperature and solvent system used.



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*Workflow for pKa Determination by Titration*

## Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure and is the primary tool for quality control.

- **<sup>1</sup>H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the  $\alpha$ -proton (methine), the hydroxyl proton, and the carboxylic acid proton. The coupling patterns of the aromatic protons will be complex due to splitting from each other and from the <sup>19</sup>F nucleus.
- **<sup>13</sup>C NMR:** The carbon spectrum will confirm the presence of eight distinct carbon environments, including the carbonyl carbon of the carboxylic acid, the  $\alpha$ -carbon, and the six aromatic carbons.

- <sup>19</sup>F NMR: A singlet is expected for the fluorine atom, though long-range couplings may be observed. This technique is highly sensitive and useful for purity assessment in fluorinated compounds.
- Infrared (IR) Spectroscopy: Key absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm<sup>-1</sup>), the C=O stretch of the carbonyl group (~1700-1750 cm<sup>-1</sup>), the C-O stretch, and aromatic C-H and C=C vibrations.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak. A key feature will be the isotopic pattern of bromine (<sup>79</sup>Br and <sup>81</sup>Br are present in a ~1:1 ratio), resulting in two peaks (M and M+2) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

## Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical intermediate.

- Hazard Identification: **4-Bromo-2-fluoromandelic acid** is classified with the following hazards:
  - H302: Harmful if swallowed.[2]
  - H315: Causes skin irritation.[2]
  - H319: Causes serious eye irritation.[2]
  - H335: May cause respiratory irritation.[2]
- Recommended Precautions:
  - Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
  - Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[9]
  - Handling: Avoid breathing dust.[2] Minimize dust generation and accumulation.[10] Wash hands thoroughly after handling.

- Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.

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